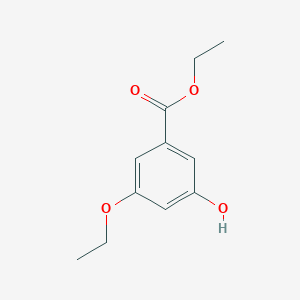

Ethyl 3-ethoxy-5-hydroxybenzoate

Description

Ethyl 3-ethoxy-5-hydroxybenzoate is a benzoic acid derivative featuring an ethoxy group at position 3 and a hydroxyl group at position 5 of the aromatic ring, esterified with ethanol. This compound’s structure combines polar (hydroxyl) and moderately lipophilic (ethoxy, ethyl ester) functionalities, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 3-ethoxy-5-hydroxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 |

InChI Key |

XBURHVADEKXIQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Ethyl 3-hydroxy-5-methylbenzoate (CAS 1126430-75-8)

- Key Differences : Replaces the ethoxy group at position 3 with a hydroxyl group and introduces a methyl group at position 5 .

- Methyl substitution may enhance lipophilicity marginally compared to hydroxyl, altering solubility profiles.

- Similarity Score : 0.97 (structural similarity due to hydroxyl and ester groups) .

Methyl 3-ethoxy-5-hydroxybenzoate (CAS 116169-07-4)

Halogenated Derivatives

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS 251477-23-3)

- Key Differences : Bromo and iodo substituents at positions 3 and 5, with a hydroxyl group at position 4 .

- Implications :

Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate

Heterocyclic and Nitro Derivatives

Ethyl 4-nitrobenzoate Derivatives ()

- Key Differences : Nitro group at position 4 instead of ethoxy/hydroxyl at positions 3/5 .

- Implications :

- Nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions.

- Higher density and melting points compared to hydroxyl/ethoxy-substituted analogs.

Ethyl 3-(5-Oxazolyl)benzoate (CAS 1261268-84-1)

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Substituent Effects : Ethoxy groups enhance lipophilicity compared to hydroxyl or methyl groups, improving blood-brain barrier penetration in drug design .

- Halogenation : Bromo and iodo substituents (e.g., CAS 251477-23-3) increase molecular weight and steric hindrance, reducing solubility but enabling radiopharmaceutical applications .

- Ester Variation : Ethyl esters generally exhibit higher stability in vivo compared to methyl esters, prolonging half-life in pharmacokinetic studies .

Q & A

Q. What are the key steps for synthesizing Ethyl 3-ethoxy-5-hydroxybenzoate, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves esterification of 3-ethoxy-5-hydroxybenzoic acid with ethanol under acidic catalysis. Key considerations:

- Use protecting groups (e.g., acetyl for the hydroxyl group) to prevent unwanted ethoxy substitution during esterification .

- Monitor reaction temperature (60–80°C) to balance reaction rate and byproduct formation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Critical Data : Track reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers are diagnostic?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals at δ 1.35 ppm (triplet, CH3 of ethyl), δ 4.30 ppm (quartet, CH2 of ethyl), δ 6.5–7.5 ppm (aromatic protons) .

- ¹³C NMR : Look for ester carbonyl at ~168 ppm and aromatic carbons between 110–160 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester), and 3400 cm⁻¹ (broad, -OH if unprotected) .

- Mass Spectrometry : Molecular ion peak at m/z 210 (C11H12O4) and fragmentation patterns consistent with ester cleavage .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture-induced degradation .

- Safety : Use nitrile gloves, lab coats, and fume hoods during handling. Incompatible with strong oxidizers (e.g., HNO3, KMnO4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Step 1 : Validate instrument calibration using reference standards (e.g., NIST-certified compounds) .

- Step 2 : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

- Step 3 : Perform heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous peak assignments in complex derivatives .

Q. What experimental design principles optimize the catalytic efficiency of this compound synthesis?

- Methodological Answer :

- DOE Approach : Use a factorial design to test variables (catalyst type, solvent polarity, temperature). Example:

| Variable | Levels Tested |

|---|---|

| Catalyst | H2SO4, p-TsOH, Nafion® |

| Solvent | Toluene, DMF, THF |

| Temperature | 60°C, 80°C, 100°C |

Q. What degradation pathways dominate under environmental conditions, and how can they be modeled?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–10) at 25°C. Monitor degradation via UV-Vis (λmax ~270 nm) and LC-MS to identify products (e.g., benzoic acid derivatives) .

- Kinetic Modeling : Fit data to first-order kinetics; calculate half-life (t½) and activation energy (Ea) using the Arrhenius equation .

Data Reliability and Validation

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.